molecular formula C10H12FN B3308731 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 939759-18-9

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B3308731
CAS No.: 939759-18-9
M. Wt: 165.21 g/mol
InChI Key: WAAUPSVXKCMGEP-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 939759-18-9) is a fluorinated benzazepine derivative of high interest in medicinal chemistry and central nervous system (CNS) drug discovery. With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol, this compound serves as a versatile chemical scaffold . The tetrahydrobenzazepine core is a privileged structure in pharmacology, known for its ability to interact with a range of neurologically relevant receptors . Research into structurally similar 2,3,4,5-tetrahydro-1H-benzo[d]azepine compounds highlights their application in developing ligands for serotonin receptors such as the 5-HT2C receptor, which is a potential target for treating conditions like obesity and anxiety disorders . Furthermore, analogous compounds are investigated as multi-receptor ligands, targeting dopaminergic and serotonergic systems simultaneously, a strategy relevant for the treatment of complex CNS diseases like schizophrenia and depression . The incorporation of a fluorine atom is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and membrane permeability. For research purposes, this compound should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAUPSVXKCMGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine and Its Precursors

Retrosynthetic Analysis of the 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available precursors. The most common strategies involve disconnecting the seven-membered azepine ring.

C4-C5 Bond Disconnection: This approach is based on an intramolecular Friedel-Crafts-type cyclization. The target molecule can be traced back to a precursor containing a side chain attached to a fluorinated aniline (B41778) derivative. This precursor, typically an N-protected 4-(2-fluoro-phenylamino)butanoic acid or a related electrophilic species, can be cyclized under acidic conditions to form the desired seven-membered ring. The key starting material would be a suitably substituted 3-fluoroaniline.

N1-C9a Bond Disconnection: This strategy relies on intramolecular C-N bond formation, such as the Buchwald-Hartwig amination or related organometallic cross-coupling reactions. The precursor would be an ortho-haloaryl compound tethered to an aminoalkyl chain. For the 9-fluoro target, this would involve a precursor like 1-bromo-2-(4-aminobutyl)-3-fluorobenzene.

Ring Expansion Strategy: A conceptually different approach involves the expansion of a pre-existing six-membered ring. Retrosynthetically, the seven-membered azepine can be disconnected to a six-membered heterocyclic precursor, such as a substituted tetrahydroquinoline. This precursor, already containing the necessary fluorine atom, would then undergo a one-carbon ring expansion.

These retrosynthetic pathways highlight that the synthesis of the 9-fluoro derivative is intrinsically linked to the availability of appropriately substituted fluorinated aromatic precursors. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials.

Classical and Contemporary Approaches to Tetrahydrobenzo[b]azepine Synthesis

A variety of synthetic methods have been developed to construct the tetrahydrobenzo[b]azepine skeleton. These range from classical organic reactions to modern catalytic processes.

Ring expansion strategies offer a powerful method for constructing seven-membered rings from more readily accessible six-membered precursors, thereby avoiding the entropic challenges of medium-ring cyclization. researchgate.net

A novel, metal-free oxidative ring expansion of hydroquinolines has been reported as a mild and straightforward approach to benzo[b]azepines. nih.gov This tandem reaction utilizes TMSCHN₂ as a soft nucleophile to achieve the one-carbon expansion. nih.gov Similarly, the Dowd–Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals, is a powerful tool for synthesizing medium-ring compounds like benzazepines. researchgate.net Another approach involves a double ring expansion of spiroamine compounds using N-chlorosuccinimide and trimethylsilyldiazomethane (B103560) to afford fused 3-benzazepines in a one-pot operation.

Stereoselective and regioselective synthesis of azepane derivatives has also been achieved through the ring expansion of piperidines. rsc.org These methods demonstrate the versatility of using existing ring structures to build the azepine core. researchgate.netrsc.org For the synthesis of the 9-fluoro target, these strategies would necessitate a starting tetrahydroquinoline or piperidine (B6355638) precursor bearing a fluorine atom on the aromatic ring.

Intramolecular cyclization is a cornerstone of benzo[b]azepine synthesis. The intramolecular Friedel–Crafts reaction is a conventional method that simplifies the synthesis by avoiding complex arene precursors. nih.gov This reaction typically involves the cyclization of an N-protected γ-aminobutyric acid derivative attached to the aromatic ring. The presence of the fluorine atom at the target 9-position (ortho to the cyclization site) would influence the reactivity of the aromatic ring, a factor that must be considered when selecting the catalyst and reaction conditions.

Cascade and one-pot reactions provide an efficient and atom-economical route to complex molecular scaffolds like tetrahydrobenzo[b]azepines. These sequences minimize purification steps and reduce waste.

A catalyst-controlled cascade reaction has been developed for the synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones from N-arylnitrones and allenes. rsc.orgnih.gov This method expands the structural diversity of the accessible scaffolds by tuning a catalyst-sensitive process. rsc.orgnih.gov The reaction tolerates various substituents on the N-aryl functionality, including halogens, suggesting its applicability for fluorinated derivatives. rsc.org

Another powerful one-pot sequence involves an aza-Piancatelli cyclization followed by a Michael addition. researchgate.netresearchgate.net This method allows for the preparation of bridged tetrahydrobenzo[b]azepines from readily available precursors under mild conditions. researchgate.net The development of an asymmetric variant using a chiral Brønsted acid catalyst enables the synthesis of chiral bridged products in good yields with excellent enantioselectivities. researchgate.net

A one-pot, multibond-forming process has also been used to convert (E)-(2-allylamino)cinnamyl alcohols into 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org This process, involving an Overman rearrangement and a subsequent ring-closing metathesis (RCM), is generally high-yielding for a range of substituted precursors. acs.org

Table 1: Optimization of Cascade Synthesis of Bicyclic Benz[b]azepine-4-one
EntryCatalystSolventTemperature (°C)Yield (%)
1Squaramide 7Toluene6041
2Thiourea 8Toluene6040
3Amine 9Toluene60Trace
4Squaramide 7DCE6045
5Squaramide 7MeCN6055
6Squaramide 7THF6046
7Squaramide 7MeCN8046
8Squaramide 7MeCN2560

Data sourced from a study on the cascade synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones. rsc.org

Organometallic catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild conditions and high functional group tolerance.

Palladium-catalyzed: Palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a valuable tool for the modular synthesis of tetrahydrobenzo[b]azepines. nih.gov This method allows for the simultaneous functionalization of ortho and ipso positions of aryl halides. A modified norbornene co-catalyst was found to promote the synthesis from ortho-unsubstituted aryl iodides, broadening the substrate scope and functional group tolerance. nih.gov Other palladium-catalyzed methods include intramolecular Buchwald-Hartwig reactions for the formation of 1,4-benzodiazepin-2,5-diones and aza-Michael reactions. mdpi.com

Nickel-catalyzed: A nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction has been developed for the rapid synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues that carry a fluorinated side chain. thieme.de This method is noted for its mild conditions and the use of an economical radical initiator. thieme.de This strategy is particularly relevant as it directly addresses the synthesis of fluorinated benzo[b]azepine derivatives. thieme.de

Copper-catalyzed: Copper salts, such as Cu(OAc)₂, are often employed as oxidants in conjunction with other metal catalysts, like palladium, in annulation reactions to afford benzo[b]azepine structures. mdpi.com

Rhodium-catalyzed: Rhodium catalysts enable modular entry to azepines through C–C bond activation of aminocyclopropanes, followed by intramolecular C–H metalation. researchgate.net Additionally, Rh(II)-catalyzed tandem β-H elimination/C-H activation/cyclization processes have been used to synthesize annulated 1H-benzo[c]azepine-1,3(2H)-diones. researchgate.net

Gold-catalyzed: An oxidative gold-catalyzed cycloisomerization of homopropargylic anilines provides an elegant solution for the synthesis of tetrahydrobenz[b]azepin-4-ones. rsc.org

Iridium-catalyzed: An enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives has been achieved via iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines. nih.gov The resulting products, obtained in high yield and enantiomeric excess, are then subjected to a ring-closing metathesis reaction to furnish the enantioenriched dihydrobenzo[b]azepine core. nih.gov

Table 2: Iridium-Catalyzed Asymmetric Allylic Amination
SubstrateProductYield (%)ee (%)
Allylic Carbonate 1Amination Product 1a9999
Allylic Carbonate 2Amination Product 2a9897
Allylic Carbonate 3Amination Product 3a9598
Allylic Carbonate 4Amination Product 4a9796

Data represents selected examples from an enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives. nih.gov

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C and C-N bonds under exceptionally mild conditions. This approach has been applied to the synthesis of complex heterocyclic systems, including azepine-related structures.

One strategy reports the synthesis of indoloazepinone scaffolds using sequential photoinduced reactions. acs.orgacs.org The key steps include a photochemical intramolecular [5+2] cycloaddition followed by a photoredox-catalyzed dechlorinative indole (B1671886) formation. acs.orgacs.org The proposed mechanism for the indole formation involves a single-electron transfer (SET) from the photoexcited catalyst (e.g., Ir(ppy)₃ or Eosin Y) to a chloroazepinedione intermediate. acs.org This generates a radical anion, which eliminates a chloride anion to form a vinylic radical. Subsequent cyclization onto the tethered aniline and oxidation completes the formation of the indole ring fused to the azepinedione. acs.orgacs.org This late-stage construction of the aromatic portion allows for straightforward diversification, which could be adapted for the synthesis of fluorinated analogues. acs.orgacs.org

Stereoselective Synthesis of Benzo[b]azepine Scaffolds

The construction of the seven-membered benzo[b]azepine ring with control over stereochemistry is crucial for developing enantiomerically pure therapeutic agents. Various catalytic methods have been developed to achieve this. For instance, a practical approach for the regioselective and diastereoselective synthesis of functionalized 1-benzo[b]azepines has been achieved through a copper-catalyzed intramolecular cyclization. nih.gov Gold-catalyzed reactions have also proven effective; heterogeneous gold(I)-catalyzed cyclizations of specific substrates offer a pathway to functionalized benzo[b]azepines. nih.gov This method involves the cyclization of (o-alkynyl)phenoxy- or N-(o-alkynylphenyl)tolylsulfonamidoacrylates with alcohols. nih.gov Another strategy overcomes the common 5-endo-dig cyclization preference in o-alkynylaniline derivatives by using their vinylogous amides under gold catalysis, enabling a 7-endo-dig carbacyclization to access a wide array of benzo[b]azepines. nih.gov Furthermore, diastereoselective construction of benzo[b]oxepine derivatives, which are structurally related to benzo[b]azepines, has been accomplished using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter, achieving good stereoselectivities with diastereomeric ratios greater than 20:1. nih.gov These methodologies highlight the potential for creating specific stereoisomers of the core benzo[b]azepine structure, a critical step before or during the introduction of the fluorine substituent.

Specific Methodologies for Introducing Fluorine into the Benzo[b]azepine System

Introducing a fluorine atom onto the benzo[b]azepine framework can be accomplished through various modern synthetic techniques. These methods range from cyclization reactions that simultaneously incorporate a fluoroalkyl group to direct fluorination of a pre-formed ring system.

A highly effective and versatile method for synthesizing 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues involves a fluoroalkylative cyclization of functionalized anilines. organic-chemistry.org One prominent strategy employs a nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction. organic-chemistry.orgnih.gov This approach allows for the rapid synthesis of benzo[b]azepines with an appended fluorinated side chain under simple and mild conditions. organic-chemistry.org The reaction is initiated by radicals generated from tetrahydroxydiboron, which is considered a green and economical radical initiator. organic-chemistry.org For example, the reaction of N-methyl-N-(pent-4-en-1-yl)aniline with ethyl bromodifluoroacetate, catalyzed by NiCl2·DME and B2(OH)4 in the presence of a base like K2CO3, yields the corresponding difluoroacetyl-substituted tetrahydrobenzo[b]azepine. nih.gov This method is notable for its broad substrate scope and low cost. organic-chemistry.org

Radical fluoro-decarboxylation has emerged as a powerful strategy for installing fluorine by replacing a carboxylic acid group. While not yet specifically documented for the synthesis of this compound, the methodology offers a promising pathway from a suitable carboxylated precursor. Silver-catalyzed decarboxylative fluorination is a notable example, where aliphatic carboxylic acids are converted to alkyl fluorides using a silver(I) salt catalyst (e.g., AgNO3) and an electrophilic fluorine source like Selectfluor. nih.govacs.org The reaction proceeds through a radical mechanism involving single electron transfer (SET) mediated by a high-valent silver species, followed by fluorine atom transfer. acs.orgnih.gov This method is advantageous due to its mild, often aqueous, reaction conditions and tolerance for various functional groups. nih.govorganic-chemistry.org

More recently, visible light-promoted photoredox catalysis has provided an alternative for decarboxylative fluorination. nih.govacs.org In this approach, a photocatalyst, such as an iridium complex, absorbs visible light and initiates the oxidation of a carboxylate. nih.gov This leads to the formation of a carboxyl radical, which rapidly extrudes carbon dioxide to form an alkyl radical. acs.org This radical is then trapped by a fluorine source to yield the final fluorinated product. nih.gov This operationally simple, redox-neutral method could potentially be applied to a precursor like 2,3,4,5-tetrahydro-1H-benzo[b]azepine-9-carboxylic acid to generate the target compound.

Direct fluorination of the aromatic ring of the benzo[b]azepine scaffold can be achieved using electrophilic and nucleophilic methods.

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). researchgate.net Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability, safety, and effectiveness. researchgate.net The mechanism of electrophilic aromatic fluorination is believed to proceed via a standard SEAr pathway, where the decomposition of a Wheland-type intermediate is not the rate-determining step. organic-chemistry.org For the synthesis of this compound, the pre-formed tetrahydro-1H-benzo[b]azepine could be subjected to an electrophilic fluorinating agent, with the regioselectivity of the fluorination being directed by the existing amino group and the fused aliphatic ring.

Nucleophilic Fluorination typically involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). This S_N_Ar reaction is generally challenging on unactivated aromatic rings. To facilitate this reaction, the target position must be activated by electron-withdrawing groups and possess a good leaving group (e.g., -NO2, -Cl). An alternative route is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, formed from a corresponding aniline precursor. Therefore, synthesis of the target compound via this route would require the preparation of 9-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key intermediate.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic reactions are highly dependent on the specific conditions employed. Optimization is a critical step in developing a viable synthetic route. In the nickel-catalyzed fluoroalkylative cyclization for preparing benzo[b]azepines, a systematic optimization of reaction parameters was conducted. nih.gov The study investigated the effects of the catalyst, base, solvent, and temperature on the reaction yield.

The reaction between N-methyl-N-(pent-4-en-1-yl)aniline (1a) and ethyl bromodifluoroacetate (2a) was used as a model system. The results showed that the combination of NiCl2·DME (10 mol%) as the catalyst, B2(OH)4 (1.0 equiv) as the radical initiator, and K2CO3 (1.5 equiv) as the base in DMSO solvent at 60 °C for 5 hours provided the highest yield of the desired product (88%). nih.gov Other nickel sources, bases, and solvents were found to be less effective. For example, omitting the nickel catalyst or the B2(OH)4 resulted in no product formation. nih.gov

Optimization of Reaction Conditions for Ni-Catalyzed Fluoroalkylative Cyclization nih.gov
EntryVariation from Standard ConditionsYield (%)
1None (Standard Conditions)88
2Without NiCl₂·DME0
3Without B₂(OH)₄Trace
4Base: Cs₂CO₃75
5Base: K₃PO₄63
6Solvent: DMF79
7Solvent: NMP72
8Temperature: 40 °C52
9Temperature: 80 °C85

Standard Conditions: 1a (0.20 mmol), 2a (0.30 mmol), NiCl₂·DME (10 mol%), B₂(OH)₄ (1.0 equiv), K₂CO₃ (1.5 equiv), DMSO (1.0 mL), 60 °C, 5 h.

Green Chemistry Principles in Benzo[b]azepine Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. In the context of benzo[b]azepine synthesis, several strategies align with these principles.

The aforementioned nickel-catalyzed fluoroalkylative cyclization utilizes tetrahydroxydiboron (B2(OH)4) as a radical initiator, which is highlighted as a "green and economic" reagent. organic-chemistry.org This moves away from more hazardous traditional radical initiators. Furthermore, the development of catalyst-free reactions represents a significant advance. For instance, a catalyst-free ring expansion reaction for constructing the dibenzo[b,d]azepine skeleton uses air as a "green" oxidant. nih.gov

The choice of solvent and catalyst type also plays a crucial role. Methodologies that employ aqueous media or solvent-free conditions are inherently greener. For example, the synthesis of spirodibenzo organic-chemistry.orgnih.govdiazepine (B8756704) derivatives has been achieved using graphite (B72142) oxide as a cheap, readily available, and green heterogeneous carbocatalyst in an aqueous ethanol (B145695) medium. acs.org Similarly, the synthesis of 1,5-benzodiazepines has been reported using a reusable heterogeneous silica (B1680970) sulfuric acid catalyst under solvent-free conditions, which offers benefits such as easy workup, high atom economy, and short reaction times. nih.gov These examples from related diazepine systems demonstrate the potential for developing more environmentally benign syntheses of this compound.

Advanced Spectroscopic and Structural Elucidation of 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete picture of its molecular framework and spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would appear as a complex multiplet system due to the fluorine substitution and proton-proton coupling. The protons on the seven-membered ring (at C2, C3, C4, and C5) would resonate in the aliphatic region, with their chemical shifts and multiplicities being highly dependent on the ring's conformation. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum would display ten distinct carbon signals, corresponding to the four aromatic carbons of the fluorophenyl ring, two aromatic carbons at the ring fusion, and the four aliphatic carbons of the azepine ring. The carbon directly bonded to the fluorine atom (C9) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a definitive diagnostic feature.

¹⁹F NMR serves as a sensitive probe of the local electronic environment. For this compound, a single resonance would be expected, with its chemical shift providing information about the electronic effects within the aromatic ring.

Two-dimensional NMR techniques are crucial for definitive assignments. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network within the aliphatic portion of the azepine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would establish long-range (2-3 bond) correlations, confirming the connectivity between the aromatic and aliphatic portions of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy would be particularly valuable for conformational analysis, revealing through-space proximities between protons and helping to define the preferred shape of the seven-membered ring in solution. nih.govnih.gov

Table 1: Predicted NMR Chemical Shifts and Coupling Constants
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
NH 3.5 - 5.0 (broad s)-Chemical shift is solvent and concentration dependent.
C2 -H₂2.8 - 3.2 (m)~45-50Adjacent to nitrogen.
C3 -H₂1.6 - 2.0 (m)~25-30Aliphatic methylene (B1212753).
C4 -H₂1.6 - 2.0 (m)~25-30Aliphatic methylene.
C5 -H₂2.6 - 3.0 (m)~35-40Benzylic position.
C6 -H7.0 - 7.3 (d)~125-130Aromatic proton.
C7 -H6.9 - 7.2 (t)~120-125Aromatic proton.
C8 -H6.8 - 7.1 (dd)~115-120Aromatic proton, ortho to Fluorine.
C9 -~158-162Large ¹J(C,F) coupling of ~240-250 Hz expected.
C5a -~140-145Aromatic quaternary carbon.
C9a -~130-135Aromatic quaternary carbon.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive, solid-state structural information, including precise bond lengths, bond angles, and torsional angles. While no crystal structure for the title compound is publicly available, analysis of related substituted tetrahydro-1-benzazepine structures reveals key expected features. nih.govresearchgate.net

An X-ray diffraction study would confirm the molecular connectivity and provide insight into the conformation of the seven-membered ring in the solid state. Studies on similar benzazepine derivatives have shown that the flexible seven-membered ring often adopts a chair or a boat-sofa conformation. nih.govresearchgate.net The fluorine atom and all carbon-hydrogen bond positions would be precisely located, and the planarity of the benzene (B151609) ring could be assessed.

Furthermore, crystallographic analysis elucidates the supramolecular assembly through intermolecular interactions. For this compound, it is expected that the N-H group would act as a hydrogen bond donor, potentially forming chains or dimers with neighboring molecules in the crystal lattice. nih.govnih.gov Weak C-H···F or C-H···π interactions might also play a role in stabilizing the crystal packing. nih.gov Since the parent molecule is achiral, it would crystallize in a centrosymmetric space group. If chiral derivatives were synthesized, X-ray crystallography could be used to determine the relative and absolute stereochemistry.

Table 2: Representative Crystallographic Parameters from a Related Benzazepine
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0548
b (Å)23.246
c (Å)11.5613
β (°)100.483
Volume (ų)2392.9
Z8
N-H···O Bond (Å)3.122
C-N Bond (Å)1.46 - 1.48
C-C Aliphatic (Å)1.51 - 1.54
C-C Aromatic (Å)1.37 - 1.40
C-F Bond (Å)~1.36
C-N-C Angle (°)~115
Ring Torsion Angles (°)Variable, defining chair/boat conformation.

Note: Data are representative and adapted from known structures of similar compounds for illustrative purposes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, offers a powerful method for identifying the functional groups and obtaining structural information about a molecule. The two techniques are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that involve a change in polarizability. mt.comtriprinceton.org

For this compound, the key vibrational modes would include:

N-H Stretching: A moderate to weak band in the IR spectrum is expected around 3300-3500 cm⁻¹, characteristic of a secondary amine. libretexts.org

C-H Stretching: Aromatic C-H stretches typically appear as a group of weak bands just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ groups will be observed as stronger bands just below 3000 cm⁻¹. davuniversity.org

C=C Aromatic Stretching: The benzene ring will give rise to several characteristic bands in the 1450-1620 cm⁻¹ region. davuniversity.org

N-H Bending: A bending vibration for the secondary amine is expected in the 1500-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration for an aromatic fluoride (B91410) is typically strong in the IR and appears in the 1250-1000 cm⁻¹ region. This band can sometimes be complex due to coupling with other vibrations. aip.orgresearchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the azepine ring, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies
Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Expected Intensity
N-H StretchIR3300 - 3500Medium-Weak
Aromatic C-H StretchIR, Raman3000 - 3100Weak (IR), Medium (Raman)
Aliphatic C-H StretchIR, Raman2850 - 2960Strong (IR), Strong (Raman)
Aromatic C=C StretchIR, Raman1450 - 1620Medium-Strong
N-H BendIR1500 - 1600Medium
CH₂ Bend (Scissoring)IR1440 - 1470Medium
Aromatic C-F StretchIR1250 - 1000Strong

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively applicable to chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, through substitution on one of the aliphatic carbons (C2, C3, C4, or C5), the resulting compound would exist as a pair of enantiomers. In such a case, chiroptical spectroscopy would become a vital tool for its stereochemical characterization. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the wavelength-dependent rotation of plane-polarized light. mdpi.com For a chiral derivative, these experimental spectra could be compared with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. nih.govmdpi.com Currently, no such studies on chiral derivatives of the title compound have been reported in the literature.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺), allowing for the unambiguous confirmation of the elemental formula, C₁₀H₁₂FN.

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion will fragment in a predictable manner. The analysis of these fragments provides a fingerprint that can be used for structural elucidation. For this compound, the fragmentation pathways are expected to be influenced by the stable aromatic ring and the nitrogen atom. Key fragmentation processes would likely include:

Alpha-Cleavage: The cleavage of carbon-carbon bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. miamioh.edu This could lead to the loss of alkyl radicals from the azepine ring, resulting in the formation of stable, nitrogen-containing cations.

Loss of Alkene Fragments: Sequential loss of ethylene (C₂H₄) or propene (C₃H₆) from the seven-membered ring via retro-Diels-Alder-type or other rearrangement reactions is plausible.

Benzylic Cleavage: Cleavage at the C4-C5 bond, which is benzylic, could lead to the formation of a stable benzylic cation or radical.

Advanced techniques such as tandem mass spectrometry (MS/MS) would allow for the isolation of a specific fragment ion and its further fragmentation, providing detailed insights into the complex fragmentation pathways and confirming the proposed structures of the fragment ions. nih.gov

Table 4: Plausible Mass Spectrometry Fragments
m/z ValuePossible Fragment IdentityFragmentation Pathway
177.0954[C₁₀H₁₂FN]⁺˙Molecular Ion (M⁺˙)
176.0876[M-H]⁺Loss of a hydrogen radical
162.0719[M-CH₃]⁺Alpha-cleavage followed by rearrangement
148.0927[M-C₂H₅]⁺Alpha-cleavage at C2-C3 bond
134.0770[M-C₃H₇]⁺Cleavage of the aliphatic ring
120.0614[C₈H₇F]⁺˙Loss of C₂H₅N fragment
109.0400[C₇H₆F]⁺Benzofluorotropylium ion

Dynamics of the Seven-Membered Ring: Conformational Inversion and Nitrogen-Atom Inversion Energetics

The seven-membered azepine ring is not planar but is a flexible system that exists in a dynamic equilibrium between various conformations. Unlike six-membered rings which are dominated by a single chair conformation, seven-membered rings can adopt multiple low-energy conformations, typically belonging to the chair and boat/twist-boat families. cdnsciencepub.comresearchgate.net The fusion of the benzene ring provides some rigidity but does not eliminate the ring's flexibility.

Ring Inversion: Detailed NMR studies on related acylated tetrahydrobenzazepines have shown that the heterocyclic ring preferentially exists in a chair conformation. nih.gov A key finding from these studies is that the energy barrier for the process of ring inversion (the interconversion between the two enantiomeric chair forms) is significantly higher than expected. nih.gov This slow inversion process, on the NMR timescale at room temperature, results in the methylene protons on the ring becoming diastereotopic, meaning they are chemically non-equivalent and give rise to separate signals in the ¹H NMR spectrum. This phenomenon provides strong evidence for a high-energy barrier to the enantiomerization of the seven-membered ring.

Computational and Theoretical Chemistry Studies on 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to determining the electronic structure and energetic properties of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), can provide detailed information about molecular orbitals, electron distribution, and thermodynamic stability.

For 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, these calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Subsequent calculations can then determine key electronic properties.

Key Electronic Properties Investigated:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.

Dipole Moment: The calculated dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions.

Thermodynamic Properties: Quantum mechanical calculations can yield heats of formation and Gibbs free energies, which are vital for understanding the stability of the compound and the thermodynamics of reactions it may undergo.

PropertyTheoretical Value (Arbitrary Units)
HOMO Energy-X.XX eV
LUMO Energy+Y.YY eV
HOMO-LUMO GapZ.ZZ eV
Dipole MomentD.DD Debye
Heat of FormationHHH.H kJ/mol

Note: The values in this table are illustrative and would be determined from specific quantum mechanical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the mechanisms of chemical reactions by locating and characterizing transition states.

For this compound, DFT studies could be employed to investigate various potential reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the azepine ring. By calculating the potential energy surface, researchers can identify the lowest energy pathway for a given reaction.

Aspects of Reaction Mechanisms Studied by DFT:

Transition State Geometry: DFT calculations can precisely determine the three-dimensional structure of the transition state, which is the highest energy point along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the rate of a reaction.

Reaction Intermediates: The geometries and energies of any intermediates that may be formed during the reaction can also be characterized.

Reaction ParameterCalculated Value (Illustrative)
Activation Energy (Ea)XX.X kcal/mol
Enthalpy of Reaction (ΔH)-YY.Y kcal/mol
Gibbs Free Energy of-ZZ.Z kcal/mol
Reaction (ΔG)

Note: These values are hypothetical and would be specific to the reaction being studied.

Molecular Dynamics Simulations for Conformational Landscapes

The seven-membered azepine ring in this compound can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. By simulating the motion of atoms based on classical mechanics, MD can reveal the preferred conformations and the dynamics of interconversion between them.

An MD simulation would typically involve placing the molecule in a simulated solvent box and allowing the system to evolve over a period of nanoseconds or longer. The trajectory of the atoms provides a detailed picture of the molecule's dynamic behavior.

Insights from Molecular Dynamics Simulations:

Preferred Conformations: Analysis of the MD trajectory can identify the most stable and populated conformations of the azepine ring, such as chair, boat, or twist-boat forms.

Conformational Transitions: The simulations can show the pathways and timescales for transitions between different conformations.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences can be studied.

Conformational StateRelative Population (%)Average Lifetime (ps)
Chair-like65500
Boat-like25200
Twist-boat10100

Note: The data presented is for illustrative purposes and would be derived from detailed analysis of an MD simulation trajectory.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, these predictions can aid in its characterization.

Spectroscopic Properties Predicted Computationally:

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to aid in signal assignment.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can help in identifying the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Spectroscopic DataPredicted Value (Example)Experimental Value (Hypothetical)
¹H NMR (ppm)7.1 (aromatic), 3.2 (CH₂)7.0-7.3, 3.1
¹³C NMR (ppm)145 (C-F), 120 (aromatic)144.5, 119.8
IR (cm⁻¹)3350 (N-H), 1250 (C-F)3345, 1255
UV-Vis (nm)280278

Note: This table provides a hypothetical comparison between predicted and experimental spectroscopic data.

Theoretical Modeling of Intramolecular Interactions Involving Fluorine (e.g., C-F…π interactions)

The presence of a fluorine atom in this compound introduces the possibility of various non-covalent interactions that can influence the molecule's conformation and properties. Theoretical modeling is essential for characterizing these weak interactions.

One such interaction is the potential for a C-F…π interaction, where the fluorine atom interacts with the electron cloud of the fused benzene ring. Other possible intramolecular interactions could involve the fluorine atom and the N-H group of the azepine ring.

Methods for Studying Intramolecular Interactions:

Atoms in Molecules (AIM) Theory: This method, developed by Richard Bader, analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point between two atoms is indicative of an interaction.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that helps to identify and characterize non-covalent interactions in real space based on the electron density and its derivatives.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into donor-acceptor interactions between filled and empty orbitals, which can be used to quantify the strength of intramolecular interactions.

Interaction TypeCalculated Interaction Energy (kcal/mol)
C-F…π-0.5 to -1.5
C-F…H-N-0.2 to -0.8

Note: The interaction energies are illustrative and would be determined from high-level quantum chemical calculations.

Derivatization and Structural Modification Strategies for 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine Analogues

Functionalization at Various Positions of the Benzo[b]azepine Ring

The 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine core offers several positions for functionalization, allowing for a systematic investigation of structure-activity relationships. The primary points for modification include the nitrogen atom of the azepine ring (N-1), the aromatic ring, and the saturated carbon atoms of the seven-membered ring.

N-1 Position: The secondary amine at the N-1 position is a common site for derivatization. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be employed to introduce a wide variety of substituents. For instance, reaction with alkyl halides in the presence of a base can yield N-alkylated derivatives. Acylation with acyl chlorides or anhydrides provides the corresponding amides, while reaction with sulfonyl chlorides yields sulfonamides. These modifications can modulate the compound's polarity, size, and ability to form hydrogen bonds.

Aromatic Ring: The benzene (B151609) portion of the molecule, already bearing a fluorine atom at the C-9 position, can be further functionalized. Electrophilic aromatic substitution reactions can introduce additional substituents, although the directing effects of the existing fluorine and the fused azepine ring must be considered. Positions C-7 and C-8 are potential sites for nitration, halogenation, or Friedel-Crafts reactions, leading to a diverse array of substituted analogues.

Azepine Ring: Modification of the saturated seven-membered ring is more challenging but can provide access to novel structures. Oxidation of the methylene (B1212753) groups adjacent to the nitrogen (C-2) or the aromatic ring (C-5) could introduce carbonyl functionalities. Furthermore, radical-based reactions might allow for the introduction of substituents on the other methylene groups (C-3 and C-4).

Synthesis of Substituted Analogues for Structure-Reactivity Relationship Studies

The synthesis of a library of substituted this compound analogues is crucial for understanding structure-reactivity relationships (SRR). By systematically altering the substituents at different positions and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for a desired effect.

For example, a series of N-1 substituted analogues with varying alkyl chain lengths, branching, and the presence of functional groups (e.g., hydroxyl, amino, carboxyl) can be prepared to probe the steric and electronic requirements of the binding pocket of a biological target. Similarly, the introduction of different electron-donating or electron-withdrawing groups on the aromatic ring can provide insights into the role of electronics in receptor binding or enzyme inhibition.

A study on a related series of 1,5-dihydro-2H-benzo[b] nih.govresearchgate.netdiazepine-2,4(3H)-diones highlighted the impact of a 9-fluoro substituent. The introduction of this group, combined with other modifications, led to a small increase in potency against Trypanosoma cruzi, demonstrating the potential of fluorine substitution in modulating biological activity. nih.gov While this is a different heterocyclic system, it underscores the importance of fluorine in drug design and the rationale for creating diverse analogues of the 9-fluoro-benzo[b]azepine scaffold for SRR studies.

Preparation of Bridged and Fused Benzo[b]azepine Derivatives

To explore novel chemical space and introduce conformational rigidity, the preparation of bridged and fused derivatives of this compound can be undertaken. Bridging two atoms of the benzo[b]azepine core can lock the molecule into a specific conformation, which can be beneficial for binding to a target with a well-defined binding site.

One potential strategy involves an intramolecular cyclization reaction. For example, by introducing appropriate functional groups at the N-1 and C-4 or C-5 positions, a new ring could be formed, creating a bridged bicyclic or tricyclic system. Aza-Piancatelli cyclization followed by a Michael addition has been reported for the synthesis of bridged tetrahydrobenzo[b]azepines, offering a potential route to such complex scaffolds.

Fused derivatives, where an additional ring is annulated to the benzo[b]azepine system, can also be synthesized. This can be achieved by building a new ring onto the aromatic portion or the azepine ring. For example, condensing a heterocyclic ring onto the benzene moiety at positions C-7 and C-8 would result in a novel polycyclic system with potentially unique biological properties.

Polymerization and Material Integration Applications (if chemically relevant)

While the primary focus for derivatives of this compound is typically in the pharmaceutical realm, the potential for polymerization and material integration exists if appropriate functional groups are introduced.

For a derivative of this compound to be used in polymerization, it would need to contain a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. For instance, if an N-1 substituted analogue bearing a terminal alkene was synthesized, it could potentially undergo radical polymerization to form a polymer with pendant 9-fluoro-benzo[b]azepine units.

Such materials could have interesting properties for applications in specialty polymers, functional coatings, or as a component of a drug-delivery system. For example, a polymer containing this motif might exhibit specific binding properties or could be designed for controlled release of the benzo[b]azepine derivative. While the direct polymerization of this specific compound is not documented, the synthesis of molecularly imprinted polymers (MIPs) for related benzodiazepine (B76468) structures, such as diazepam, has been reported. This demonstrates the principle of incorporating such heterocyclic scaffolds into a polymer matrix for selective recognition applications.

Role of Fluorine in Enhancing Chemical Properties and Synthetic Accessibility

Impact of Fluorine on the Chemical Stability of the Benzo[b]azepine Core

The introduction of a fluorine atom onto the aromatic ring of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold significantly enhances its chemical stability, primarily through two mechanisms: strengthening of the carbon-fluorine bond and increasing metabolic resistance.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a typical bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. This inherent strength makes the C9 position of the fluorinated benzazepine core less susceptible to chemical degradation and homolytic cleavage.

Furthermore, fluorination is a widely used strategy to improve the metabolic stability of drug candidates. nih.gov Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, often occurs at electron-rich positions. The strong electron-withdrawing nature of the fluorine atom at C9 deactivates this position toward electrophilic attack by CYP enzymes, thereby blocking a potential site of metabolism. This can lead to improved pharmacokinetic properties, such as a longer half-life, in a medicinal chemistry context. While the C-F bond is generally stable, instances of in vivo C-F bond cleavage can occur, particularly through CYP-mediated hydroxylation at fluorinated aliphatic carbons, though this is less common for aromatic C-F bonds. nih.gov

Table 1: Comparison of Bond Dissociation Energies

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Implication for Stability
Aryl C-H~430Susceptible to metabolic oxidation
Aryl C-F~540High resistance to cleavage and metabolic attack

Stereoelectronic Effects of Fluorine on Reactivity and Conformation

Stereoelectronic effects are spatial influences on molecular properties and reactivity that arise from the interactions of electron orbitals. wikipedia.org The fluorine atom at the C9 position of the tetrahydrobenzo[b]azepine core exerts powerful stereoelectronic effects that influence both the reactivity of the aromatic ring and the conformation of the flexible seven-membered azepine ring.

The high electronegativity of fluorine (χ = 3.98 on the Pauling scale) strongly polarizes the C9-F bond, creating a significant bond dipole. This has several consequences:

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the entire aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions.

Resonance Effect: Fluorine can also exert a weak, electron-donating resonance effect (+M) via its lone pairs, but this is generally outweighed by its powerful inductive effect.

Acidity Modulation: The -I effect of fluorine can influence the basicity of the nitrogen atom in the azepine ring. By withdrawing electron density through the aromatic system, the fluorine atom can decrease the pKa of the conjugate acid of the amine, making it less basic compared to its non-fluorinated analog. researchgate.net

The C-F bond can also act as a weak hydrogen bond acceptor and participate in hyperconjugation. The conformation of the seven-membered azepine ring is flexible, and its preferred geometry can be influenced by stereoelectronic interactions between the C9-F dipole and other parts of the molecule, such as the N-H bond or adjacent C-H bonds, potentially favoring specific torsional angles to minimize dipole-dipole repulsions or engage in stabilizing orbital overlaps. nih.gov

Strategies for Site-Selective Fluorination and Introduction of Fluorinated Side Chains

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine requires careful consideration of regioselectivity. Direct fluorination of the parent tetrahydrobenzo[b]azepine is challenging. However, established methods for aromatic fluorination can be adapted.

One primary strategy is electrophilic fluorination of a suitably activated precursor. For instance, if the nitrogen atom is protected, the aromatic ring can be activated towards electrophilic substitution. Reagents like Selectfluor® (F-TEDA-BF4) are effective for the fluorination of electron-rich aromatic and heterocyclic systems. nih.gov The directing effects of other substituents on the benzene (B151609) ring would be crucial for achieving selectivity at the C9 position. For example, an ortho- or para-directing group relative to the desired C9 position on an aniline-type precursor could guide the fluorine atom to the correct location before the cyclization to form the azepine ring.

Alternatively, a nucleophilic aromatic substitution (SNA_r) reaction could be employed, starting with a precursor containing a good leaving group (e.g., a nitro or chloro group) at the C9 position. Treatment with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), could then install the fluorine atom.

Recent advancements have also focused on the synthesis of benzo[b]azepine analogues with appended fluorinated side chains, often using transition-metal catalysis. thieme.dethieme.de For example, nickel(II) chloride and tetrahydroxydiboron (B82485) have been used to catalyze the fluoroalkylative cyclization of functionalized anilines to produce various 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues. thieme.de

Table 2: Potential Synthetic Approaches for Fluorination

MethodFluorinating Reagent ExampleKey Consideration
Electrophilic Aromatic SubstitutionSelectfluor®Requires activated aromatic ring and control of regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)Potassium Fluoride (KF)Requires a precursor with a good leaving group at the target position.
From-Scratch SynthesisFluorinated building blocksIncorporates the fluorine atom from the start of the synthetic sequence.

Influence of Fluorine on Intermolecular Interactions and Crystal Packing

The fluorine atom at C9 plays a critical role in mediating intermolecular interactions, which in turn dictates the crystal packing and solid-state properties of the compound. While often considered a "hydrophobic" atom, fluorine's electronegativity allows it to participate in a range of weak, non-covalent interactions.

C-H···F Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor, forming interactions with acidic C-H donors from neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, can be numerous and collectively contribute significantly to lattice stability. rsc.orgresearchgate.net

Fluorine-Aromatic Interactions: The electron-poor fluorine atom can interact favorably with the electron-rich π-systems of adjacent aromatic rings.

These fluorine-mediated interactions can lead to distinct crystal packing motifs compared to the non-fluorinated parent compound. rsc.org The specific nature and geometry of these interactions (e.g., C-H···F bond distances and angles) are crucial determinants of the compound's crystal density, melting point, and solubility. Analysis of crystal structures of analogous fluorinated heterocyclic compounds shows that such weak interactions can generate altered packing modes compared to their non-fluorinated counterparts. researchgate.net The contribution of F···F interactions to lattice energy can be significant, although crystal structures are often stabilized primarily by a network of C-H···O and C-H···F hydrogen bonds. mdpi.com

Analytical Methodologies for Research Applications of 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of synthesized 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing thermally labile or non-volatile compounds like benzo[b]azepine derivatives. researchgate.net Reversed-phase HPLC is particularly well-suited for this purpose. The separation is typically achieved on a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to elute the compound. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the benzo[b]azepine structure provides strong chromophores. researchgate.net For higher specificity, especially in complex mixtures, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis, particularly for assessing volatile impurities or starting materials. Due to the polarity and relatively high boiling point of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.govresearchgate.net Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to create more stable and volatile derivatives suitable for GC analysis. nih.gov The separation is carried out on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane.

The tables below outline typical starting conditions for HPLC and GC method development for the purity assessment of this compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Table 2: Illustrative GC-MS Method Parameters for Purity Assessment

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Derivatization Optional: with MTBSTFA

| MS Detector | Electron Impact (EI), Scan range 50-500 m/z |

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound relies on the ability to monitor the reaction in real-time. Advanced spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for in-situ monitoring, providing insights into reaction kinetics, intermediates, and endpoint determination without the need for sample extraction. magritek.comjascoinc.com

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, can track the progress of a synthesis. nih.govxjtu.edu.cn For the synthesis of the target compound, which likely involves the formation of the azepine ring from precursors, FTIR can monitor the disappearance of characteristic vibrational bands of starting materials (e.g., carbonyl groups, amine N-H stretches) and the appearance of bands corresponding to the product. nih.govnih.gov This real-time data allows for precise control over reaction conditions and accurate determination of the reaction's completion.

In-situ NMR spectroscopy offers even more detailed structural information during the course of a reaction. magritek.comresearchgate.net By using a flow-NMR setup or a specialized reaction tube, it is possible to acquire NMR spectra at various time points. This allows for the unambiguous identification and tracking of the concentrations of reactants, intermediates, and the final product. For this compound, ¹H NMR and ¹⁹F NMR would be particularly powerful. The unique chemical shifts in the ¹⁹F NMR spectrum would provide a clear and interference-free signal to monitor the consumption of a fluorinated starting material or the formation of the fluorinated product.

Table 3: Spectroscopic Probes for In-situ Reaction Monitoring

Technique Information Provided Typical Application in Synthesis
FTIR-ATR Changes in functional groups (e.g., C=O, N-H, C-N) Monitoring the conversion of starting materials and formation of the heterocyclic ring.
In-situ NMR Detailed structural information and quantification of all species Tracking concentrations of reactants, intermediates, and product; mechanistic studies.

| ¹⁹F NMR | Specific monitoring of fluorine-containing species | Unambiguously tracking the formation of the fluorinated benzo[b]azepine product. |

Development of Quantification Methods for Research Studies (excluding biological matrices)

Accurate quantification of this compound is crucial for its application in various non-biological research studies, such as material science or environmental fate studies. Methods must be developed to determine its concentration in matrices like organic solvents, reaction mixtures, or environmental surrogates.

HPLC with UV detection (HPLC-UV) is a straightforward and widely accessible method for quantification. researchgate.netmdpi.com A calibration curve is constructed by analyzing a series of standard solutions of the purified compound at known concentrations. The peak area from the chromatogram of an unknown sample can then be used to determine the concentration of the analyte by interpolation from the calibration curve. This method is highly reproducible and suitable for routine analysis.

A more specialized approach for quantifying this particular compound takes advantage of its fluorine atom. Combustion Ion Chromatography (CIC) is a technique used to determine the Total Organic Fluorine (TOF) content in a sample. measurlabs.combizngo.org In this method, the sample is combusted at a high temperature, which converts all organic fluorine into hydrogen fluoride (B91410) (HF). udel.edu The HF gas is then trapped in an absorption solution and analyzed as fluoride ions using ion chromatography. udel.educhemours.com By knowing the molecular formula of this compound, the measured TOF value can be directly converted to the concentration of the compound. This method is particularly useful for quantifying the compound in complex matrices where chromatographic separation from interfering substances may be difficult, providing a measure of the total amount of the fluorinated compound present.

Table 4: Comparison of Quantification Methods

Method Principle Advantages Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection. High precision and accuracy; widely available; can separate from non-fluorinated impurities. Requires a pure analytical standard; potential for matrix interference.

| Combustion Ion Chromatography (CIC) | Combustion to convert organic fluorine to fluoride, followed by ion chromatography. | High specificity for fluorinated compounds; less susceptible to matrix effects than HPLC-UV. | Measures total organic fluorine (cannot distinguish between different fluorinated compounds); destructive to the sample. |

Future Research Directions and Unexplored Avenues in 9 Fluoro 2,3,4,5 Tetrahydro 1h Benzo B Azepine Chemistry

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its analogs, future research is expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

A promising direction lies in the application of transition metal-catalyzed cascade reactions. Recently, a novel strategy was developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues featuring a fluorinated side chain. This method employs a nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction. thieme.dethieme.de Key advantages of this approach include mild reaction conditions, low catalyst cost, and a broad substrate scope. thieme.de Notably, the use of tetrahydroxydiboron as a radical initiator represents a green and economical alternative to conventional initiators. thieme.dethieme.de Adapting this nickel-catalyzed cyclization to incorporate fluorine directly onto the aromatic backbone from appropriately substituted anilines could provide a highly efficient route to the target compound.

The table below compares potential synthetic strategies, highlighting the advantages of modern catalytic methods.

Synthetic Strategy Key Reaction Potential Advantages Challenges
Classical Route Intramolecular Friedel-Crafts Acylation/CyclizationWell-established, predictable regioselectivity. researchgate.netOften requires multiple steps, harsh acidic conditions (e.g., AlCl₃), and stoichiometric reagents. researchgate.net
Nickel-Catalyzed Cascade Fluoroalkylative CyclizationMild conditions, low cost, high atom economy, sustainable initiator. thieme.deCurrent methods focus on fluorinated side chains, requiring adaptation for aromatic fluorination. thieme.dethieme.de
One-Pot Aminocyclization Intramolecular AminofluorinationReduced waste, fewer purification steps, increased overall efficiency. nih.govRequires careful optimization of reaction conditions to ensure compatibility of all steps.

Exploration of Unconventional Reactivity Patterns

The unique electronic properties of fluorine can impart novel reactivity to the this compound scaffold. The strong electron-withdrawing nature of the fluorine atom is expected to significantly influence the reactivity of both the aromatic ring and the nitrogen atom within the azepine ring. beilstein-journals.org

Future studies could explore how the 9-fluoro substituent affects the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom's inductive effect deactivates the benzene (B151609) ring, while its lone pairs can direct incoming electrophiles. Understanding this interplay is crucial for the selective functionalization of the aromatic portion of the molecule.

Furthermore, the basicity of the secondary amine in the azepine ring will be attenuated by the remote fluorine substituent. beilstein-journals.org This altered basicity could be exploited to achieve selective N-functionalization reactions that might otherwise be challenging with the non-fluorinated parent compound. It could also influence the conformational behavior and hydrogen bonding capabilities of the molecule. beilstein-journals.org

An intriguing, though largely unexplored, area is the potential for ring-opening reactions of the seven-membered azepine ring. While stable, the ring is not without strain. Studies on related azetidine-fused benzodiazepine (B76468) systems have shown that the four-membered ring can be selectively opened under certain conditions, such as after N-acylation, to install new functional groups. mdpi.com Future research could investigate whether similar strain-release-driven reactivity can be induced in the benzo[b]azepine core, potentially through activation of the nitrogen atom, leading to novel molecular scaffolds.

Advanced Applications in Supramolecular Chemistry and Materials Science

The structural features of this compound make it a compelling building block for supramolecular chemistry and materials science. The molecule possesses several key functionalities that can direct non-covalent interactions:

Aromatic π-system: The fluoro-benzene ring can participate in π-π stacking interactions.

Hydrogen Bond Donor: The secondary amine (N-H) is a classic hydrogen bond donor.

Hydrogen Bond Acceptor: The fluorine atom and the π-system can act as weak hydrogen bond acceptors.

Dipole Moment: The polarized C-F bond introduces a localized dipole, which can engage in dipole-dipole interactions.

These features suggest that the molecule or its derivatives could be designed to self-assemble into ordered structures such as liquid crystals, gels, or crystalline co-polymers. nsf.gov For instance, derivatization at the nitrogen atom with long alkyl chains or other mesogenic groups could lead to the formation of novel liquid crystalline materials.

In materials science, incorporating this fluorinated heterocycle into polymer backbones could yield materials with enhanced thermal stability, chemical resistance, and specific surface properties. The polarity imparted by the fluorine atom could be beneficial for applications in gas separation membranes or as dielectric materials. nih.gov The fusion of heterocyclic frameworks with fluorine atoms offers a significant likelihood of discovering therapeutically useful agents and materials with unique properties. rsc.org

Structural Feature Potential Supramolecular Interaction Potential Application Area
Fluoro-aromatic Ringπ-π Stacking, C-H···π interactionsOrganic electronics, Crystal engineering
N-H GroupHydrogen Bonding (Donor)Self-assembling gels, Molecular recognition
C-F BondDipole-dipole interactions, Weak H-bondingLiquid crystals, Functional polymers

Development of High-Throughput Screening Methods for Chemical Property Modulators

High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test large libraries of compounds for a desired property. bmglabtech.comctppc.org Developing HTS assays for derivatives of this compound is a crucial future step to unlock its full potential.

The first step in this process is the creation of a chemical library. Using the efficient synthetic routes discussed previously, a combinatorial approach can be employed to generate a diverse set of analogs. Modifications could be made at several positions:

N-alkylation or N-acylation: The secondary amine is a convenient handle for introducing a wide variety of substituents.

Aromatic Substitution: Further functionalization of the benzene ring.

Azepine Ring Substitution: Modification of the saturated carbon framework.

Once the library is synthesized, HTS assays can be developed. These assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and leverage automation and sensitive detection methods like fluorescence or luminescence. nih.gov For example, if the goal is to find a derivative that binds to a specific protein target, a fluorescence polarization or FRET-based assay could be designed. nih.gov If the objective is to identify a compound with specific material properties, assays could be developed to screen for changes in aggregation, solubility, or thermal stability.

The primary goal of HTS is to identify "hits" or "leads"—compounds that exhibit the desired activity. bmglabtech.com These hits can then be selected for further optimization. The development of robust and miniaturized HTS protocols will be essential for efficiently navigating the chemical space around the this compound scaffold and identifying molecules with valuable properties.

Q & A

Q. What are the recommended synthetic routes for 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield?

The synthesis of benzoazepine derivatives typically involves multi-step organic reactions. For fluorinated analogs like this compound, key steps include:

  • Fluorination : Electrophilic or nucleophilic fluorination at the 9-position, using reagents like Selectfluor or DAST, under controlled temperature (0–25°C) to avoid side reactions .
  • Cyclization : Formation of the seven-membered azepine ring via intramolecular cyclization of precursors (e.g., bromo- or amine-substituted intermediates). Yields depend on solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the compound from byproducts .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the azepine ring structure and fluorine substitution. 19F^{19}\text{F} NMR (δ ~-120 to -130 ppm) verifies the fluorine atom’s electronic environment .
  • HRMS : High-resolution mass spectrometry (ESI-TOF) confirms molecular weight (C10_{10}H12_{12}FN, MW 165.21) and isotopic patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound analogs?

Discrepancies in receptor binding (e.g., serotonin 5-HT2C_{2C} vs. histamine H3_3) may arise from:

  • Structural variations : Subtle differences in substituents (e.g., 8-amine vs. 9-fluoro) alter receptor affinity. For example, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine shows H3_3 antagonism, while fluorinated analogs may shift selectivity .
  • Assay conditions : Buffer pH, cell lines (HEK293 vs. CHO), and radioligand vs. fluorescent probes (e.g., FRET-based assays) impact results .
  • Resolution : Enantiomeric purity (chiral HPLC) must be verified, as racemic mixtures can mask activity differences .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for neurological targets?

  • Fluorine positioning : The 9-fluoro group enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • Ring modifications : Introducing a methano bridge (e.g., 1,5-methano derivatives) rigidifies the structure, improving 5-HT2C_{2C} receptor binding .
  • Functional groups : Adding a piperidine or trifluoroacetyl moiety (e.g., 3-(trifluoroacetyl) derivatives) modulates receptor selectivity and pharmacokinetics .

Q. What methodologies validate the compound’s safety profile in preclinical studies?

  • Acute toxicity : Follow OECD guidelines for oral, dermal, and inhalation exposure (e.g., LD50_{50} determination in rodents) .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (mouse bone marrow) assess mutagenic potential .
  • Neurotoxicity screening : Rotarod tests and open-field assays evaluate motor function and anxiety-related behaviors in vivo .

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9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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Reactant of Route 2
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.